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molecular formula C10H6F3NO3S B155071 Isoquinolin-7-YL trifluoromethanesulfonate CAS No. 135361-30-7

Isoquinolin-7-YL trifluoromethanesulfonate

Cat. No. B155071
M. Wt: 277.22 g/mol
InChI Key: PIWPQQGMFPDEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285563B2

Procedure details

A mixture of isoquinolin-7-yl trifluoromethanesulfonate (Description 117, 1.04 g, 3.75 mmol), cesium carbonate (1.6 g, 4.88 mmol), benzophenone imine (747 mg, 4.13 mmol), BINAP (100 mg, 0.16 mmol) and palladium acetate (18 mg, 0.08 mmol) in tetrahydrofuran (15 ml) was degassed (N2×3) then heated at reflux for 18 h. More BINAP (100 mg, 0.16 mmol) and palladium acetate (18 mg, 0.08 mmol) were added and the reaction heated for a further 24 h. The reaction was then cooled to room temperature and partitioned between ethyl acetate (100 ml) and water (100 ml). The aqueous layer was extracted with more ethyl acetate (50 ml) and the combined organic layers were evaporated. The residue was taken up in tetrahydrofuran (40 ml) and 2N hydrochloric acid (aq. 10 ml) was added. After 2 h, the THF was evaporated, 3N hydrochloric acid (aq. 100 ml) was added and the mixture washed with ethyl acetate (2×75 ml). The aqueous layer was then basified by addition of 47% aqueous sodium hydroxide solution and extracted with dichloromethane (3×50 ml). The combined organic layers were dried (Na2SO4) and evaporated to give crude isoquinolin-7-amine (198 mg) which was reacted directly with [4-(trifluoromethyl)benzyl]isocyanate (Description 58) according to Description 61 to give the title compound (100 mg, 8%). m/z (ES+) 346 (M+H)+.
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
747 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][N:13]=[CH:14]2)=[CH:9][CH:8]=1)(=O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].C(=[NH:38])(C1C=CC=CC=1)C1C=CC=CC=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:14]1[C:15]2[C:10](=[CH:9][CH:8]=[C:7]([NH2:38])[CH:16]=2)[CH:11]=[CH:12][N:13]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C2C=CN=CC2=C1)(F)F
Name
cesium carbonate
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
747 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
100 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
18 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
18 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed (N2×3)
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated for a further 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 ml) and water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (aq. 10 ml) was added
CUSTOM
Type
CUSTOM
Details
the THF was evaporated
ADDITION
Type
ADDITION
Details
3N hydrochloric acid (aq. 100 ml) was added
WASH
Type
WASH
Details
the mixture washed with ethyl acetate (2×75 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was then basified by addition of 47% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=NC=CC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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